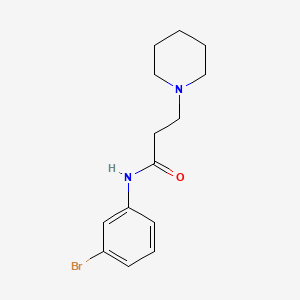
2-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone , is a heterocyclic compound with a fused quinazoline and benzene ring system. Its chemical structure consists of a quinazolinone core substituted with a chlorophenyl group at one position and a fluorophenyl group at another position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of quinazolinones. One common method involves the condensation of anthranilic acid (2-aminobenzoic acid) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through cyclization to form the quinazolinone ring system. For our specific compound, the reaction would be as follows:
Anthranilic acid+Aldehyde/Ketone→Quinazolinone
Industrial Production:: While quinazolinones are not typically produced on an industrial scale, they serve as valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
Reactivity:: Quinazolinones participate in various chemical reactions, including:
Oxidation: Quinazolinones can be oxidized to form quinazolinediones.
Reduction: Reduction of the quinazolinone ring leads to dihydroquinazolines.
Substitution: Substituents on the phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce quinazolinones.
Substitution: Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution reactions.
Major Products:: The specific products formed depend on the substituents and reaction conditions. For our compound, reduction would yield the corresponding dihydroquinazoline.
Applications De Recherche Scientifique
Quinazolinones find applications in:
Medicinal Chemistry: Researchers explore their potential as kinase inhibitors, antitumor agents, and anti-inflammatory drugs.
Agrochemicals: Some quinazolinone derivatives exhibit pesticidal properties.
Material Science: Quinazolinones serve as building blocks for functional materials.
Mécanisme D'action
The exact mechanism of action for our compound may vary based on its specific application. its effects likely involve interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Quinazolinones share structural similarities with other heterocyclic compounds, such as quinazolines and benzodiazepines. the unique combination of the chlorophenyl and fluorophenyl substituents in our compound sets it apart.
Similar Compounds::- Quinazoline
- Benzodiazepines (e.g., diazepam)
Propriétés
Formule moléculaire |
C20H14ClFN2O |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClFN2O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(25)24(19)14-11-9-13(22)10-12-14/h1-12,19,23H |
Clé InChI |
WDVLRBGPCWFGEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)
![(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11538816.png)
![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)
![N-[(Z)-(3,4-dichlorophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538840.png)


![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
![methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11538865.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
